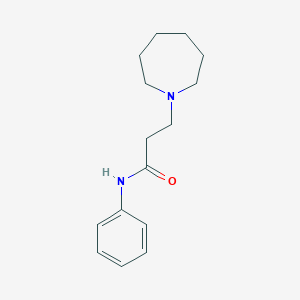

3-(azepan-1-yl)-N-phenylpropanamide

Beschreibung

3-(azepan-1-yl)-N-phenylpropanamide is a tertiary amine derivative characterized by a seven-membered azepane ring linked to a propanamide backbone and an N-phenyl group.

Eigenschaften

Molekularformel |

C15H22N2O |

|---|---|

Molekulargewicht |

246.35 g/mol |

IUPAC-Name |

3-(azepan-1-yl)-N-phenylpropanamide |

InChI |

InChI=1S/C15H22N2O/c18-15(16-14-8-4-3-5-9-14)10-13-17-11-6-1-2-7-12-17/h3-5,8-9H,1-2,6-7,10-13H2,(H,16,18) |

InChI-Schlüssel |

QEUVPSJGVGZLIF-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Activities of N-Phenylpropanamide Derivatives

Key Observations:

- Azepane vs.

- Functional Group Additions : Substitutions like benzotriazole (in 3-(1H-benzotriazol-1-yl)-N-phenylpropanamide) enhance antimicrobial activity, likely due to increased electron-withdrawing effects or DNA interaction capabilities .

- Forensic Relevance : Simple N-phenylpropanamide derivatives are recognized as synthetic markers in illicit opioid production (e.g., fentanyl analogs), highlighting their dual role in medicinal and forensic chemistry .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Data for Select Analogs

Key Observations:

- Antimicrobial vs. Analgesic Applications : Benzotriazole and piperazinyl derivatives are optimized for microbial targeting, while fentanyl-related analogs prioritize central nervous system receptor binding .

- Toxicity Concerns : Fentanyl derivatives, such as 3-methylfentanyl, exhibit extreme potency (≈10,000× morphine) but carry risks of respiratory depression and overdose, leading to strict regulatory scheduling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.